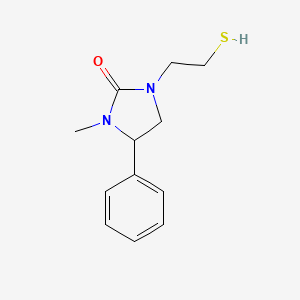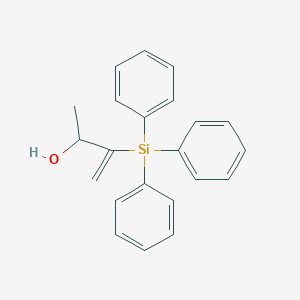
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that contains a tetrazine ring substituted with a methylsulfanyl group at the 6-position and an amine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a thiol-containing compound, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the industrial synthesis .
化学反応の分析
Types of Reactions
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotetrazines, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
作用機序
The mechanism of action of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with proteins and nucleic acids, affecting cellular processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 6-(Phenylsulfanyl)-1,2,4,5-tetrazin-3-amine
- 6-(Methylselanyl)-1,2,4,5-tetrazin-3-amine
- 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-ol
Uniqueness
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylsulfanyl group enhances its stability and resistance to oxidation compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
64499-91-8 |
|---|---|
分子式 |
C3H5N5S |
分子量 |
143.17 g/mol |
IUPAC名 |
6-methylsulfanyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5S/c1-9-3-7-5-2(4)6-8-3/h1H3,(H2,4,5,6) |
InChIキー |
KZIKFFNDJDGLRB-UHFFFAOYSA-N |
正規SMILES |
CSC1=NN=C(N=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


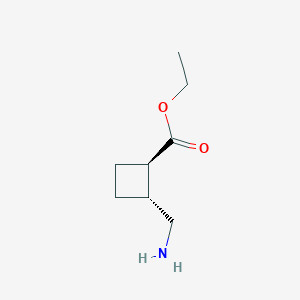
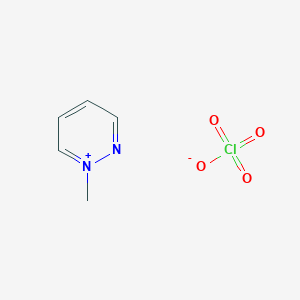


![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)


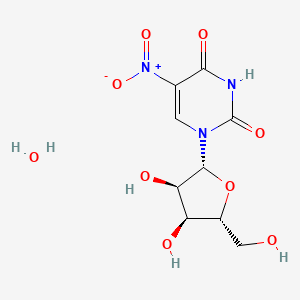
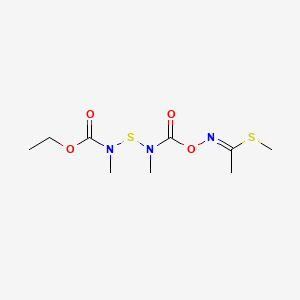
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
